REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([OH:10])=[O:9])[S:4][N:3]=1.Cl.O.C([O-])(O)=O.[Na+].[CH2:18](O)[CH3:19]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([O:10][CH2:18][CH3:19])=[O:9])[S:4][N:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hrs
|
Duration
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3 h
|
Type
|
DISTILLATION
|
Details
|
The ethanol was distilled on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leaving a residue which
|
Type
|
EXTRACTION
|
Details
|
The water layer was extracted with 2x200 ml of Ch2CL2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled
|
Type
|
DISTILLATION
|
Details
|
The remaining liquid was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.3 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |